2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

physicochemical profiling drug-likeness hydrogen bonding

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one (C₁₇H₁₄O₅, MW 298.29 g/mol) is a synthetic flavonoid analog belonging to the chromen-4-one (chromone) class, characterized by a 6-hydroxy substitution on the benzopyran-4-one A-ring and a 3-ethoxy-4-hydroxyphenyl moiety at the C-2 position. The compound is cataloged as InterBioScreen ID STOCK1N-33397 and ChemSpider ID 792661, with a predicted ACD/LogP of 3.18, topological polar surface area (TPSA) of 76 Ų, two hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
Cat. No. B10863233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
InChIInChI=1S/C17H14O5/c1-2-21-17-7-10(3-5-13(17)19)16-9-14(20)12-8-11(18)4-6-15(12)22-16/h3-9,18-19H,2H2,1H3
InChIKeyHSDDCHPSIPWWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one: Physicochemical Identity and Structural Classification for Procurement Specification


2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one (C₁₇H₁₄O₅, MW 298.29 g/mol) is a synthetic flavonoid analog belonging to the chromen-4-one (chromone) class, characterized by a 6-hydroxy substitution on the benzopyran-4-one A-ring and a 3-ethoxy-4-hydroxyphenyl moiety at the C-2 position . The compound is cataloged as InterBioScreen ID STOCK1N-33397 and ChemSpider ID 792661, with a predicted ACD/LogP of 3.18, topological polar surface area (TPSA) of 76 Ų, two hydrogen bond donors, and five hydrogen bond acceptors . It is distributed as a research-grade screening compound for drug discovery and chemical biology applications .

Why 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one Cannot Be Interchanged with Close Structural Analogs: A Differentiation Rationale


Flavonoid analogs with superficially similar substitution patterns exhibit divergent biological profiles due to the precise positioning of hydrogen-bond donors, the electronic character of substituents, and the resulting lipophilicity differences that govern membrane permeability and target engagement [1]. The combination of a 6-hydroxy group on the chromenone A-ring with a 3-ethoxy-4-hydroxyphenyl B-ring in this compound creates a unique pharmacophore that is absent in either the 6-deoxy analog (2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one, C₁₇H₁₄O₄), the para-ethoxy regioisomer (2-(4-ethoxyphenyl)-6-hydroxychromen-4-one), or the simpler 6-hydroxyflavone scaffold (C₁₅H₁₀O₃) . Procurement of a generic hydroxylated flavone without verifying the 6-OH/3-OEt-4-OH substitution pattern risks selecting a compound with fundamentally different hydrogen-bonding capacity, radical scavenging geometry, and iron-chelating potential [1].

Quantitative Differentiation Evidence for 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one Against Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus the 6-Deoxy Analog (2-(3-Ethoxy-4-hydroxyphenyl)-4H-chromen-4-one)

The target compound possesses two hydrogen-bond donor (HBD) groups (6-OH and 4′-OH) versus one HBD (4′-OH only) in the 6-deoxy analog 2-(3-ethoxy-4-hydroxyphenyl)-4H-chromen-4-one. This increases the topological polar surface area (TPSA) from a predicted ~56 Ų to 76 Ų, while maintaining a favorable LogP of 3.18 and zero Rule-of-5 violations . The additional 6-OH donor is critical for interactions with biological targets: in the 6-hydroxyflavone chemotype, the 6-OH group has been shown to enable Fe(III) coordination that underpins antiviral virucidal activity, a mechanism unavailable to 6-deoxy analogs [1].

physicochemical profiling drug-likeness hydrogen bonding

Anti-Inflammatory Activity Class-Level Benchmarking: 6-Hydroxyflavone Scaffold vs. Polyhydroxylated Flavones

Within the 6-hydroxyflavone chemotype class, 6-hydroxyflavone and 6,4′-dihydroxyflavone have demonstrated potent inhibition of LPS-induced nitric oxide (NO) production in rat kidney mesangial cells with IC₅₀ values of approximately 2.0 µM, substantially outperforming well-studied polyhydroxylated flavones such as quercetin and apigenin in this specific assay [1]. The target compound retains the critical 6-OH pharmacophore while adding a 3-ethoxy-4-hydroxyphenyl B-ring substitution, which is distinct from the unsubstituted B-ring in 6-hydroxyflavone. In a separate study, the 4-hydroxy-3-ethoxyphenyl motif on heterocyclic scaffolds was identified as the most active antifungal substituent among a panel of aryl variants [2]. Although direct IC₅₀ values for the target compound itself in the NO inhibition assay are not publicly available, the structural retention of both key activity-determining motifs (6-OH on A-ring; 3-OEt-4-OH on B-ring) supports the inference of retained anti-inflammatory potential.

anti-inflammatory nitric oxide inhibition kidney mesangial cells

Lipophilicity Modulation by 3-Ethoxy vs. 4-Hydroxy Substitution: Predicted ADME Differentiation

The 3-ethoxy group on the B-ring of the target compound provides a calculated LogP of 3.18 (ACD/Labs) , which is higher than that of 6,4′-dihydroxyflavone (predicted LogP ≈ 2.5–2.8) due to the replacement of a phenolic –OH with an ethoxy (–OCH₂CH₃) substituent at the meta position. This ethoxy-for-hydroxy substitution is known from flavonoid SAR studies to increase metabolic stability by blocking phase II glucuronidation/sulfation at that position while maintaining the 4′-OH as a free hydrogen-bond donor [1]. The predicted ACD/BCF (bioconcentration factor) of 85.54 at pH 5.5 and ACD/KOC of 840.67 indicate moderate bioaccumulation potential, positioning the compound between the highly polar polyhydroxylated flavones and excessively lipophilic fully methoxylated analogs .

ADME prediction lipophilicity metabolic stability permeability

Regioisomeric Differentiation: 3-Ethoxy (meta) vs. 4-Ethoxy (para) B-Ring Substitution Patterns

The target compound bears the ethoxy group at the 3-position (meta) relative to the chromenone linkage, distinguishing it from the para-ethoxy regioisomer 2-(4-ethoxyphenyl)-6-hydroxychromen-4-one. A systematic SAR study of coumarin and chromone derivatives bearing substituted phenyl rings demonstrated that the 4-hydroxy-3-ethoxy substitution pattern (identical to the target compound's B-ring) conferred maximal antifungal activity, outperforming compounds with 4-ethoxy, 4-methoxy, or unsubstituted phenyl rings [1]. The 2-(4-ethoxyphenyl) regioisomer has been independently characterized as an efflux transporter inhibitor in fungicide-resistant Pyrenophora tritici-repentis [2], indicating that the meta vs. para positioning of the ethoxy group directs the compound toward distinct biological targets.

regioisomer structure-activity relationship antifungal B-ring substitution

Recommended Research and Industrial Application Scenarios for 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one


Anti-Inflammatory Lead Discovery Targeting Kidney Mesangial Cell Pathways

The 6-hydroxyflavone chemotype has demonstrated IC₅₀ values of ~2.0 µM for inhibition of LPS-induced NO production in rat kidney mesangial cells, significantly outperforming quercetin and other polyhydroxylated flavones [1]. The target compound retains this 6-OH pharmacophore while incorporating the 3-ethoxy-4-hydroxyphenyl B-ring, offering a differentiated scaffold for medicinal chemistry optimization of glomerulonephritis and nephritis drug candidates. Researchers should use 6-hydroxyflavone (IC₅₀ ≈ 2.0 µM) and 6,4′-dihydroxyflavone (IC₅₀ ≈ 2.0 µM) as positive controls when profiling this compound [1].

Structure-Activity Relationship (SAR) Studies on Chromen-4-one Iron Chelation and Antiviral Activity

The 6-OH group on the chromenone A-ring enables Fe(III) coordination, a mechanism critical for the virucidal activity of ladanein (5,6,7-trihydroxyflavone) and its analogs against enveloped viruses including HCV [2]. The target compound's LogP of 3.18 and two HBDs position it between highly hydroxylated iron chelators (excessively polar) and non-chelating lipophilic flavones. This compound can serve as a modular intermediate scaffold for probing the relationship between iron affinity (pFe³⁺), lipophilicity, and antiviral potency in flavone-based entry inhibitors [2].

Antifungal Discovery Utilizing the 3-Ethoxy-4-hydroxyphenyl Pharmacophore

The 4-hydroxy-3-ethoxyphenyl substitution pattern has been independently validated as the optimal substituent for antifungal activity in a coumarin/chromone derivative screening panel [3]. The target compound combines this privileged B-ring substitution with a 6-hydroxychromen-4-one core, offering a structurally distinct antifungal lead that can be benchmarked against the published SAR data from the coumarin series. The para-ethoxy regioisomer should be explicitly excluded from comparative studies due to its divergent efflux pump inhibitor mechanism [4].

ADME-Programmatic Lead Optimization: Balancing Lipophilicity and Hydrogen-Bonding Capacity

With a predicted LogP of 3.18, TPSA of 76 Ų, and zero Rule-of-5 violations, the target compound occupies an intermediate physicochemical space that avoids the bioavailability limitations of highly hydroxylated flavones (LogP < 2, extensive phase II metabolism) and the toxicity risks of highly lipophilic analogs (LogP > 5) . This compound is suitable as a reference standard for developing in silico ADME models for the chromen-4-one chemical space and for validating predicted permeability-metabolic stability trade-offs in Caco-2 and microsomal stability assays .

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